molecular formula C30H31N3O3 B3004323 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2,4,6-trimethylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-36-6

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2,4,6-trimethylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3004323
CAS RN: 899920-36-6
M. Wt: 481.596
InChI Key: IMCAJXJYMONPTD-UHFFFAOYSA-N
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Description

The compound "3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2,4,6-trimethylbenzyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their presence in various drugs such as Prazosin, Bunazosin, and Doxazosin, which are used to treat conditions like hypertension and benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several methods. One approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions, using a catalytic amount of DBU or DBN, which yields the desired product in good to excellent yields . Another method employs cesium carbonate as a catalyst under similar conditions, with the reaction parameters such as base, solvent, temperature, CO2 pressure, and reaction time being crucial for the synthesis . A green protocol using a basic ionic liquid ([Bmim]OH) as a homogeneous recyclable catalyst has also been reported, which is carried out under solvent-free conditions and allows for the recovery and reuse of the catalyst .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, the synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines can be achieved through a tandem reaction of o-aminobenzylamine and aldehydes mediated by o-iodoxybenzoic acid (IBX) . Additionally, a free-radical-based method using microwave-promoted reactions of O-phenyl oximes with aldehydes can produce dihydroquinazolines, and in the presence of ZnCl2, fully aromatic quinazolines are formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of substituents on the quinazoline ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a 2,4,6-trimethylbenzyl group could potentially increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties if it were to be used as a drug.

properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2,4,6-trimethylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-20-16-21(2)26(22(3)17-20)19-33-27-11-7-6-10-25(27)29(35)32(30(33)36)15-13-28(34)31-14-12-23-8-4-5-9-24(23)18-31/h4-11,16-17H,12-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAJXJYMONPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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